Product packaging for 2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine(Cat. No.:CAS No. 2225147-58-8)

2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine

Cat. No.: B2744809
CAS No.: 2225147-58-8
M. Wt: 232.02
InChI Key: REEGKMMALSUWMI-UHFFFAOYSA-N
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Description

Significance of the Imidazo[1,2-a]pyridine (B132010) Scaffold in Contemporary Heterocyclic Chemistry and Drug Discovery Platforms

The imidazo[1,2-a]pyridine scaffold is a prominent nitrogen-containing fused heterocyclic system that has garnered significant attention in medicinal chemistry and materials science. Its rigid, planar structure and electron-rich nature make it an attractive framework for designing molecules with diverse biological activities. This scaffold is a key component in several commercially available drugs, demonstrating its clinical relevance.

The versatility of the imidazo[1,2-a]pyridine core allows for substitution at various positions, enabling the fine-tuning of its physicochemical and pharmacological properties. Researchers have extensively explored this scaffold, leading to the discovery of compounds with a wide array of therapeutic applications.

Table 1: Marketed Drugs Featuring the Imidazo[1,2-a]pyridine Scaffold

Drug NameTherapeutic Application
ZolpidemHypnotic (for insomnia)
AlpidemAnxiolytic
SaripidemAnxiolytic
NecopidemAnxiolytic
ZolimidineAntiulcer
OlprinoneCardiotonic
MiroprofenAnti-inflammatory
Minodronic acidBisphosphonate (for osteoporosis)

The broad spectrum of biological activities associated with imidazo[1,2-a]pyridine derivatives includes anticancer, antitubercular, antiviral, anti-inflammatory, and antiparasitic properties. mdpi.comwaocp.orgnih.gov This wide range of activities underscores the importance of this scaffold as a "privileged structure" in drug discovery, meaning it is capable of binding to multiple biological targets.

Strategic Importance of Halogenation and Nitration in Imidazo[1,2-a]pyridine Functionalization

The introduction of halogen atoms and nitro groups onto the imidazo[1,2-a]pyridine scaffold is a common and effective strategy to modulate the biological activity and pharmacokinetic profile of the resulting compounds.

Halogenation , the process of introducing one or more halogen atoms (F, Cl, Br, I), can significantly impact a molecule's properties. Halogens can alter a compound's lipophilicity, which affects its absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, halogen atoms can participate in halogen bonding, a type of non-covalent interaction that can enhance binding affinity to biological targets. The specific position and nature of the halogen can lead to profound differences in activity. For instance, the presence of chloro groups, as in 2,7-dichloro-3-nitroimidazo[1,2-a]pyridine, can influence the electronic distribution within the ring system and provide sites for further chemical modification.

Nitration , the introduction of a nitro group (-NO2), is another powerful functionalization technique. The nitro group is a strong electron-withdrawing group, which can significantly alter the electronic properties of the aromatic system. This can be crucial for modulating the reactivity of the molecule and its ability to interact with biological macromolecules. In the context of medicinal chemistry, nitroaromatic compounds are often investigated for their potential as bioreductive prodrugs. nih.gov This means that under the hypoxic (low oxygen) conditions found in some tumors or infectious microorganisms, the nitro group can be reduced to generate cytotoxic species, leading to selective therapeutic effects. The 3-nitro group in the target compound is a common feature in many biologically active imidazo[1,2-a]pyridines.

Research Trajectory and Academic Focus on this compound and its Structural Analogs

While specific research literature dedicated solely to this compound is not extensively available, the academic focus on its structural analogs provides a clear indication of its research context and potential areas of interest. The combination of a 3-nitro group with halogen substitutions on the imidazo[1,2-a]pyridine ring is a recurring theme in the development of new therapeutic agents, particularly in the fields of infectious diseases and oncology.

Research on 3-nitroimidazo[1,2-a]pyridines has revealed their potential as antitrypanosomatid agents. nih.gov For example, studies on 8-aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines have demonstrated potent activity against parasites like Leishmania infantum and Trypanosoma brucei brucei. nih.gov These compounds are believed to be bioactivated by parasitic nitroreductases, highlighting the strategic importance of the 3-nitro group. nih.gov

Furthermore, the exploration of various substitutions on the imidazo[1,2-a]pyridine core is a vibrant area of research. The synthesis of libraries of substituted imidazo[1,2-a]pyridines allows for the systematic investigation of structure-activity relationships (SAR). For instance, the cytotoxic effects of 3-aminoimidazo[1,2-a]pyridine derivatives against various cancer cell lines have been evaluated, with some compounds showing promising inhibitory activity. westminster.ac.uknih.gov

The PubChem database contains an entry for this compound, providing its basic chemical properties. uni.lu

Table 2: Chemical Data for this compound

PropertyValue
Molecular FormulaC₇H₃Cl₂N₃O₂
Molecular Weight232.03 g/mol
IUPAC NameThis compound
InChIInChI=1S/C7H3Cl2N3O2/c8-4-1-2-11-5(3-4)10-6(9)7(11)12(13)14/h1-3H
InChIKeyREEGKMMALSUWMI-UHFFFAOYSA-N
Canonical SMILESC1=CN2C(=NC(=C2N(=O)=O)Cl)C=C1Cl

The academic interest in structurally related compounds suggests that this compound would likely be investigated for its potential anticancer, antiparasitic, or other antimicrobial activities. The specific placement of the chloro groups at the 2 and 7 positions would be expected to influence its biological profile and provides a template for further synthetic modifications and SAR studies. The trajectory of research in this area points towards a continued exploration of halogenated and nitrated imidazo[1,2-a]pyridines as a source of novel therapeutic candidates.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H3Cl2N3O2 B2744809 2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine CAS No. 2225147-58-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,7-dichloro-3-nitroimidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2N3O2/c8-4-1-2-11-5(3-4)10-6(9)7(11)12(13)14/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

REEGKMMALSUWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C(=NC(=C2[N+](=O)[O-])Cl)C=C1Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Investigations into the Reactivity and Transformations of 2,7 Dichloro 3 Nitroimidazo 1,2 a Pyridine

Fundamental Reaction Pathways Governing Imidazo[1,2-a]pyridine (B132010) Derivative Chemistry

The imidazo[1,2-a]pyridine scaffold is known to undergo a variety of chemical transformations. The fundamental reactivity of this heterocyclic system is influenced by the electron distribution within the bicyclic structure. The nitrogen atom at position 1 increases the electron density of the imidazole (B134444) ring, making the C-3 position particularly susceptible to electrophilic attack. Conversely, the pyridine (B92270) ring is generally more electron-deficient.

Common reaction pathways for imidazo[1,2-a]pyridine derivatives include:

Electrophilic Substitution: As mentioned, the C-3 position is the most common site for electrophilic substitution reactions such as halogenation and nitration. When the C-3 position is occupied, substitution may occur at the C-5 position of the pyridine ring.

Nucleophilic Substitution: The pyridine ring, particularly when activated by electron-withdrawing groups, can undergo nucleophilic aromatic substitution (SNAr). Halogen substituents on the pyridine ring are common leaving groups in these reactions.

Metal-Catalyzed Cross-Coupling Reactions: Palladium-catalyzed reactions like the Suzuki-Miyaura, Heck, and Sonogashira couplings are widely used to functionalize the imidazo[1,2-a]pyridine core by forming new carbon-carbon bonds. These reactions are typically performed at positions bearing a halogen substituent.

Radical Reactions: The imidazo[1,2-a]pyridine nucleus can also participate in radical reactions, often initiated by light or a radical initiator. These reactions can lead to functionalization at various positions on the ring system.

In the specific case of 2,7-dichloro-3-nitroimidazo[1,2-a]pyridine, the presence of two chlorine atoms and a nitro group significantly modifies the reactivity of the parent scaffold, predisposing it to certain types of transformations, particularly nucleophilic substitutions.

Influence of Halogen and Nitro Substituents on Reaction Kinetics and Selectivity

The presence of halogen and nitro substituents on the imidazo[1,2-a]pyridine ring has a profound impact on the kinetics and selectivity of its reactions. Both chlorine and nitro groups are electron-withdrawing, which deactivates the ring towards electrophilic attack and activates it towards nucleophilic attack.

The nitro group at the C-3 position plays a crucial role in facilitating the displacement of the chlorine atom at the C-2 position. This is a key factor in the reactivity of 2-chloro-3-nitroimidazo[1,2-a]pyridine, a close analog of the title compound. The strong electron-withdrawing nature of the nitro group stabilizes the Meisenheimer complex, a key intermediate in the SNAr mechanism, thereby lowering the activation energy for nucleophilic attack at the C-2 position.

Similarly, the chlorine atom at the C-7 position on the pyridine ring also activates this ring for nucleophilic attack. The relative reactivity of the C-2 and C-7 chlorine atoms towards nucleophilic displacement would depend on the specific reaction conditions and the nature of the attacking nucleophile.

The following table summarizes the expected effects of the substituents on the reactivity of the this compound core:

SubstituentPositionElectronic EffectInfluence on Reactivity
Nitro3Strong electron-withdrawingActivates the imidazole ring for nucleophilic attack, particularly at C-2. Deactivates the ring for electrophilic attack.
Chloro2Inductively electron-withdrawingServes as a leaving group in nucleophilic substitution reactions.
Chloro7Inductively electron-withdrawingActivates the pyridine ring for nucleophilic attack and serves as a leaving group.

Unimolecular Radical Nucleophilic Substitution (SRN1) Mechanisms in Halogenated Nitroimidazo[1,2-a]pyridines

The Unimolecular Radical Nucleophilic Substitution (SRN1) mechanism is a chain reaction that proceeds through radical and radical anion intermediates. This pathway is particularly relevant for substrates bearing an electron-withdrawing group and a good leaving group, such as halogenated nitroaromatic compounds. While direct studies on this compound are limited, research on analogous compounds provides strong evidence for the operation of the SRN1 mechanism in this class of molecules.

For instance, studies on 6,8-dibromo-2-chloromethyl-3-nitroimidazo[1,2-a]pyridine and 2-chloromethyl-3-nitroimidazo[1,2-a]pyridine have demonstrated their reactivity with various carbon and sulfur-centered nucleophiles under SRN1 conditions. researchgate.net

The general steps of an SRN1 mechanism are as follows:

Initiation: An electron is transferred to the substrate to form a radical anion.

Propagation:

The radical anion fragments, losing the leaving group to form an aryl radical.

The aryl radical reacts with a nucleophile to form a new radical anion.

This new radical anion transfers an electron to a neutral substrate molecule, propagating the chain.

Termination: The radical intermediates are consumed through various side reactions.

The presence of the nitro group is crucial for the viability of the SRN1 pathway as it can stabilize the initial radical anion intermediate. Reactions involving halogenated nitroimidazo[1,2-a]pyridines and nucleophiles like the anions of 2-nitropropane (B154153) have been shown to proceed via this mechanism.

Elucidation of Reaction Intermediates and Transition States via Experimental and Theoretical Approaches

The elucidation of reaction intermediates and transition states is fundamental to a complete understanding of reaction mechanisms. For the reactions of this compound and related compounds, a combination of experimental and theoretical methods is employed.

Experimental Approaches:

Spectroscopic Techniques: Techniques such as Nuclear Magnetic Resonance (NMR) and mass spectrometry are used to identify and characterize reaction products and, in some cases, stable intermediates.

Radical Trapping Experiments: To confirm the involvement of radical intermediates, radical scavengers like TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) can be added to the reaction mixture. A decrease in the reaction rate or the formation of a trapped adduct provides evidence for a radical pathway.

Theoretical Approaches:

Density Functional Theory (DFT) Calculations: DFT has become a powerful tool for studying reaction mechanisms. It can be used to calculate the geometries and energies of reactants, products, intermediates, and transition states. This information allows for the mapping of the potential energy surface of a reaction and the determination of activation barriers.

Analysis of Molecular Orbitals: Examining the frontier molecular orbitals (HOMO and LUMO) of the reactants can provide insights into their reactivity and the likely sites of interaction.

Computational Modeling of Reaction Pathways: Theoretical calculations can be used to compare the feasibility of different proposed mechanisms (e.g., SNAr vs. SRN1) by calculating the energy profiles for each pathway.

For example, computational studies on related heterocyclic systems have been used to rationalize the regioselectivity of nucleophilic aromatic substitution reactions by comparing the activation energies for attack at different positions. Similar theoretical approaches could be applied to this compound to predict the relative reactivity of the C-2 and C-7 positions towards nucleophilic attack and to model the intermediates and transition states involved in SRN1 reactions.

Computational Chemistry and Theoretical Characterization of 2,7 Dichloro 3 Nitroimidazo 1,2 a Pyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Profiling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic properties of molecules.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Electron Transfer Predictions

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's reactivity and its ability to participate in electron transfer processes. The energy difference between these frontier orbitals (the HOMO-LUMO gap) is a key indicator of chemical stability and reactivity. For many organic molecules, a smaller gap suggests higher reactivity.

For 2,7-dichloro-3-nitroimidazo[1,2-a]pyridine, a detailed HOMO-LUMO analysis, including orbital energy values and visualizations of electron density distribution, has not been published. Such an analysis would be critical in predicting its behavior in chemical reactions, particularly its susceptibility to nucleophilic or electrophilic attack.

Electrostatic Potential Surface Mapping for Molecular Recognition Insights

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule's surface. It helps in identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is essential for understanding non-covalent interactions and molecular recognition by biological targets.

An MEP map for this compound would likely show negative potential around the nitro group and the nitrogen atoms of the imidazo[1,2-a]pyridine (B132010) ring, indicating these as potential sites for electrophilic attack or hydrogen bonding. The regions around the chlorine atoms and the aromatic protons would likely exhibit positive potential. However, specific, calculated MEP maps and their interpretations for this compound are not available in the literature.

Molecular Dynamics Simulations and Conformational Analysis of this compound

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of a molecule over time, including its conformational flexibility and interactions with its environment (e.g., solvent molecules or a biological receptor). For a relatively rigid molecule like this compound, MD simulations would be useful to understand its solvation properties and its behavior in a binding pocket.

There are no published MD simulation studies specifically for this compound. Such studies would typically report on the molecule's stability, fluctuations in its structure, and its interaction energies with surrounding molecules.

In Silico Modeling of Molecular Interactions with Biological Target Sites

In silico docking and modeling are used to predict the binding affinity and mode of interaction of a small molecule with a biological target, such as a protein or enzyme. Given the pharmacological importance of the imidazo[1,2-a]pyridine scaffold, it is plausible that this compound has been investigated as a potential inhibitor for various targets.

However, specific studies detailing the docking of this compound into any particular biological target, including predicted binding energies and key interacting residues, are not found in the scientific literature.

Computational Simulation of Reaction Pathways and Mechanistic Prediction for this compound Transformations

Computational chemistry can be used to model reaction mechanisms, calculate activation energies, and predict the products of chemical transformations. For this compound, this could involve modeling its synthesis or its further functionalization.

While the synthesis and reactions of related imidazo[1,2-a]pyridines have been studied, computational simulations of the reaction pathways specifically involving this compound are not documented.

Structure Activity Relationship Sar and Rational Design Principles for 2,7 Dichloro 3 Nitroimidazo 1,2 a Pyridine Analogs

Foundational Principles of Structure-Activity Correlation within Imidazo[1,2-a]pyridine (B132010) Scaffolds

The imidazo[1,2-a]pyridine scaffold is a bicyclic 5,6-fused heterocyclic system that has been identified as a "privileged structure" due to its wide applicability in medicinal chemistry. rsc.orgresearchgate.net Its structural rigidity and synthetic tractability make it an ideal framework for the development of therapeutic agents. The structure-activity relationship (SAR) of this scaffold is highly dependent on the nature and position of its substituents, which modulate its physicochemical properties and biological interactions. researchgate.netresearchgate.net

Key positions on the imidazo[1,2-a]pyridine ring that are frequently modified to alter biological activity include C2, C3, C7, and C8. researchgate.netrsc.org

C2 Position: Substitution at the C2 position, often with an aryl group, is crucial for the activity of many derivatives. The nature of the substituent on this aryl ring can significantly influence potency and selectivity. researchgate.net

C3 Position: The C3 position is highly reactive and a common site for functionalization. rsc.org Introducing electron-withdrawing groups or carboxamide moieties at this position has been a successful strategy in developing potent inhibitors for various targets. For instance, imidazo[1,2-a]pyridine-3-carboxamides have shown significant activity against Mtb, whereas the corresponding 2-carboxamide (B11827560) analogs were found to be substantially weaker. rsc.orgnih.gov

C8 Position: The C8 position is adjacent to the bridgehead nitrogen, and substitution here can influence the planarity and electronic distribution of the ring system.

The SAR is not always linear; subtle changes in one part of the molecule can lead to significant and sometimes unexpected changes in biological activity due to complex interactions with the biological target. nih.gov

Table 1: General Impact of Substitutions on the Imidazo[1,2-a]pyridine Scaffold

Position Common Substituents General Impact on Activity
C2 Aryl, Heteroaryl Often essential for activity; substituents on the aryl ring fine-tune potency. researchgate.net
C3 Carboxamides, Halogens A key position for modulation; 3-carboxamides are often more potent than 2-carboxamides. nih.gov
C5 Methyl Can influence activity, though often less critical than other positions. nih.gov

| C6/C7 | Methyl, Halogens | Modulates electronic properties; effects can be non-additive and context-dependent. researchgate.netnih.gov |

Impact of Halogen and Nitro Group Substitution on Molecular Recognition and Biochemical Pathway Modulation

The specific placement of halogen and nitro groups, as seen in 2,7-dichloro-3-nitroimidazo[1,2-a]pyridine, profoundly influences the molecule's electronic character and its ability to engage in molecular recognition processes. These electron-withdrawing groups (EWGs) are critical for modulating interactions within biochemical pathways.

Halogen Substitution (Chlorine): Chlorine atoms at the C2 and C7 positions significantly alter the electron density of the imidazo[1,2-a]pyridine ring system. This has several consequences for molecular interactions:

Modulation of pKa: The electron-withdrawing nature of chlorine lowers the pKa of the heterocyclic system, affecting its ionization state at physiological pH and its ability to participate in hydrogen bonding.

Halogen Bonding: Chlorine can act as a halogen bond donor, forming non-covalent interactions with electron-rich atoms like oxygen or nitrogen in a protein's active site. This is an increasingly recognized interaction in drug design.

Lipophilicity: Halogens increase the lipophilicity of the molecule, which can enhance membrane permeability and influence binding to hydrophobic pockets in target proteins.

Metabolic Stability: The introduction of halogens can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of the compound.

Studies on related compounds have demonstrated the importance of halogenation. For example, a series of N-(2-phenoxyethyl)imidazo[1,2-a]pyridine-3-carboxamides designed as anti-tuberculosis agents included a lead compound where a 4-bromo substituent demonstrated an acceptable pharmacokinetic profile. rsc.org Similarly, another study found that a compound featuring a 3,4-dichlorophenyl side chain was a potent inhibitor of butyrylcholinesterase (BChE). researchgate.net

Nitro Group Substitution: The nitro group at the C3 position is a strong electron-withdrawing group with distinct properties that affect molecular recognition:

Hydrogen Bonding: The oxygen atoms of the nitro group are potent hydrogen bond acceptors, enabling strong, directional interactions with hydrogen bond donors (e.g., -NH or -OH groups) in a biological target.

π-Stacking Modification: The electron-withdrawing nature of the nitro group reduces the electron density of the imidazo[1,2-a]pyridine ring, modifying its ability to participate in π-π stacking or cation-π interactions. This can be crucial for selectivity, as seen in the design of c-Met inhibitors where the electron deficiency of the bicyclic ring was positively correlated with the strength of π–π interaction with a key tyrosine residue. nih.gov

The combination of dichloro- and nitro-substitutions creates a highly electron-deficient aromatic system. This electronic profile is key to its interaction with specific biological targets, likely involving a combination of hydrogen bonding, halogen bonding, and van der Waals interactions, as suggested by studies on similar chloro-nitropyridine derivatives. researchgate.net

Table 2: Influence of Halogen and Nitro Substituents on Molecular Interactions

Substituent Position(s) Type Key Potential Interactions
Chlorine C2, C7 Electron-Withdrawing Halogen bonding, van der Waals forces, increased lipophilicity. researchgate.net

| Nitro | C3 | Strongly Electron-Withdrawing | Hydrogen bond acceptor, dipole-dipole interactions, modulation of π-stacking. nih.gov |

Strategies for Rational Design of Imidazo[1,2-a]pyridine Derivatives to Optimize Molecular Interactions

The rational design of imidazo[1,2-a]pyridine derivatives leverages a deep understanding of SAR to create new analogs with optimized potency, selectivity, and pharmacokinetic properties. Several key strategies are employed:

Structure-Based Drug Design (SBDD): When the three-dimensional structure of the biological target is known, SBDD allows for the precise design of ligands that fit the active site. This strategy was used to optimize an imidazo[1,2-a]pyridine series into highly selective dual Mer/Axl kinase inhibitors. colab.ws By visualizing the binding pocket, designers can introduce functional groups that form specific, favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) and remove those that cause steric clashes.

Bioisosteric Replacement: This strategy involves substituting a functional group in a lead molecule with another group that has similar physical or chemical properties, with the goal of improving the compound's biological profile. For instance, an 8-fluoroimidazo[1,2-a]pyridine (B164112) was designed as a bioisostere of an imidazo[1,2-a]pyrimidine (B1208166) to mimic its electrostatic and lipophilic properties in the development of c-Met inhibitors. nih.gov This approach can enhance potency, alter selectivity, or improve metabolic stability.

Scaffold Hopping: This involves replacing the core scaffold of a known active compound with a structurally different one while retaining the original pharmacophoric elements. The imidazo[1,2-a]pyridine scaffold itself has been used as a novel core to develop covalent inhibitors, demonstrating its utility as a versatile starting point for new drug discovery campaigns. rsc.org

Molecular Hybridization: This approach combines structural features from two or more different pharmacophores into a single hybrid molecule. This strategy was successfully applied by creating imidazo[1,2-a]pyridine‐isoquinoline hybrids to act as potent EGFR inhibiting anticancer agents. researchgate.net

Multi-component Reactions (MCRs): Reactions like the Groebke–Blackburn–Bienaymé (GBB) reaction allow for the rapid synthesis of a diverse library of imidazo[1,2-a]pyridine derivatives. beilstein-journals.org This combinatorial approach is a powerful tool for exploring SAR by introducing multiple points of diversity in a single synthetic step, facilitating the rapid identification of optimized leads. beilstein-journals.org

These strategies are often used in combination to guide the iterative process of lead optimization, systematically refining the structure of imidazo[1,2-a]pyridine analogs to achieve desired biological outcomes.

Table 3: Rational Design Strategies for Imidazo[1,2-a]pyridine Analogs

Strategy Description Example Application
Structure-Based Design Utilizes 3D target structure to guide ligand design. Optimization of Mer/Axl kinase inhibitors. colab.ws
Bioisosteric Replacement Swapping functional groups with mimics to improve properties. Using C-F to replace N-8 in c-Met inhibitor design. nih.gov
Scaffold Hopping Replacing the molecular core while retaining key binding motifs. Using the imidazo[1,2-a]pyridine core to develop novel covalent inhibitors. rsc.org

| Molecular Hybridization | Combining pharmacophores from different molecules. | Creation of imidazo[1,2-a]pyridine‐isoquinoline hybrids as EGFR inhibitors. researchgate.net |

Computational Approaches to SAR Prediction and In Silico Lead Optimization for Imidazo[1,2-a]pyridine Systems

Computational chemistry plays a pivotal role in modern drug discovery, enabling the rapid assessment and optimization of compound libraries, including those based on the imidazo[1,2-a]pyridine scaffold. These in silico methods accelerate the design-synthesis-test cycle by predicting the properties of virtual compounds before they are synthesized.

Virtual Screening (VS): This technique involves computationally screening large libraries of compounds against a target structure to identify potential hits. For the imidazo[1,2-a]pyridine scaffold, collaborative virtual screening of proprietary libraries has been used to rapidly expand the chemotype of an initial hit, leading to improved antiparasitic activity and selectivity. nih.govresearchgate.net

Molecular Docking: Docking simulations predict the preferred orientation and binding affinity of a ligand within a protein's active site. This method is widely used to rationalize observed SAR and guide the design of new analogs. Docking studies on imidazo[1,2-a]pyridine derivatives have been used to elucidate binding modes with targets like oxidoreductase and phosphodiesterase 3B, identifying key hydrogen bonds and other interactions. acs.orgasianpubs.org

Quantitative Structure-Activity Relationship (QSAR): QSAR models mathematically correlate the chemical structure of compounds with their biological activity. For imidazo[1,2-a]pyridine-3-carboxamide (B1205228) analogs, atom-based 3D-QSAR models have been developed to understand the structural requirements for antimycobacterial activity, yielding models with high predictive correlation coefficients. researchgate.net

Pharmacophore Modeling: This approach identifies the essential 3D arrangement of functional groups (the pharmacophore) required for biological activity. A common pharmacophore model for a series of imidazo[1,2-a]pyridine analogs can guide the design of new compounds that fit the model and are likely to be active. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations model the movement of a ligand-protein complex over time, providing insights into the stability of binding interactions and the conformational changes that may occur upon binding. This technique has been applied to imidazo[1,2-a]pyridine systems to validate docking results and assess the stability of predicted binding poses. researchgate.net

Density Functional Theory (DFT): DFT calculations are used to determine the electronic properties of molecules, such as HOMO-LUMO energy gaps and electrostatic potential maps. nih.gov This information helps in understanding the chemical reactivity and the nature of non-covalent interactions that govern molecular recognition. acs.orgnih.gov

These computational tools provide a powerful suite of methods for predicting SAR, optimizing lead compounds, and gaining a deeper understanding of the molecular interactions that underpin the biological activity of imidazo[1,2-a]pyridine systems.

Table 4: Computational Tools in Imidazo[1,2-a]pyridine Drug Design

Computational Method Application
Virtual Screening Rapidly identify potential hits from large compound libraries. nih.gov
Molecular Docking Predict binding modes and affinities to rationalize SAR. acs.orgresearchgate.net
3D-QSAR Develop predictive models correlating 3D structure with biological activity. researchgate.net
Pharmacophore Modeling Define the essential 3D features required for activity to guide new designs. researchgate.net
Molecular Dynamics Assess the stability of ligand-protein complexes over time. researchgate.net

| DFT Calculations | Determine electronic properties to understand reactivity and interactions. acs.org |

Future Research Directions and Unexplored Avenues for 2,7 Dichloro 3 Nitroimidazo 1,2 a Pyridine Research

Development of Novel and Sustainable Synthetic Methodologies for Complex Analogs

The future synthesis of analogs derived from 2,7-dichloro-3-nitroimidazo[1,2-a]pyridine will increasingly rely on sustainable and efficient methodologies. A primary focus will be the continued development of direct C-H functionalization techniques. researchgate.netrsc.org These methods avoid the need for pre-functionalized starting materials, thereby reducing step counts and waste. Research into visible-light photocatalysis, in particular, offers a green approach to forge new carbon-carbon and carbon-heteroatom bonds at various positions on the imidazo[1,2-a]pyridine (B132010) core under mild conditions. mdpi.comresearchgate.net Future studies could explore the selective C-H functionalization at the C-5 and C-8 positions, which are often less reactive than the C-3 position, to introduce novel substituents onto the this compound framework.

Another promising avenue is the adoption of flow chemistry. springerprofessional.demdpi.com Continuous-flow processes offer significant advantages over traditional batch synthesis, including enhanced safety, reproducibility, and scalability. sci-hub.se For the synthesis of complex libraries based on the target compound, multi-step flow systems could be designed to perform sequential reactions—such as nitration, halogenation, and cross-coupling—without the need to isolate intermediates. uc.pt This approach would accelerate the discovery of new derivatives with improved properties.

The table below outlines a comparison of traditional versus modern synthetic approaches that could be applied to the synthesis of complex analogs.

FeatureTraditional Batch SynthesisModern Sustainable Synthesis (e.g., Flow Chemistry, Photocatalysis)
Reaction Conditions Often requires high temperatures and pressures.Typically mild conditions (room temperature, ambient pressure). mdpi.com
Scalability Can be challenging and present safety issues.More easily and safely scalable. mdpi.com
Efficiency May involve multiple steps with intermediate isolation.Can support multi-step, one-pot reactions, reducing steps and waste. uc.pt
Sustainability Often relies on stoichiometric reagents and generates significant waste.Utilizes catalytic processes and is more atom-economical. sci-hub.seacs.org
Selectivity May suffer from poor regioselectivity.Can offer high chemo- and regioselectivity. rsc.org

Advanced Spectroscopic and In Situ Structural Characterization Techniques

While standard spectroscopic methods like NMR, IR, and mass spectrometry are fundamental for routine characterization acs.orgrsc.orgnih.gov, future research will benefit from the application of more advanced and in situ techniques. In situ NMR spectroscopy, for example, is a powerful tool for monitoring reaction kinetics and identifying transient intermediates in real-time. acs.orgwiley.com Applying this technique to the synthesis or functionalization of this compound could provide unprecedented insight into reaction mechanisms. rsc.orgrsc.org This is particularly valuable for optimizing reaction conditions and understanding complex transformations.

Furthermore, advanced fluorescence spectroscopy could be employed to study the photophysical properties of new analogs. optica.orgoptica.org Imidazo[1,2-a]pyridine derivatives are known to exhibit interesting luminescent properties, which could be harnessed for applications in chemical sensing or as components in organic light-emitting diodes (OLEDs). ijrpr.com Correlating the substitution patterns of new derivatives with their spectral properties will be a key research focus.

X-ray crystallography will remain crucial for unambiguously determining the three-dimensional structure of complex derivatives. Detailed structural information is invaluable for understanding structure-activity relationships (SAR) and for guiding the rational design of new compounds.

Deepening Mechanistic Understanding of Challenging Chemical Transformations

A deeper understanding of reaction mechanisms is critical for developing more efficient and selective synthetic methods. Future research should focus on elucidating the mechanisms of challenging transformations involving the this compound scaffold. For instance, the precise mechanisms of visible-light-induced C-H functionalization reactions often involve complex radical pathways and electron donor-acceptor (EDA) complexes. mdpi.com Detailed mechanistic studies, combining experimental techniques (like radical trapping experiments) and computational modeling, can unravel these pathways.

Computational chemistry, particularly Density Functional Theory (DFT), will play a pivotal role in this area. nih.gov DFT calculations can be used to model reaction pathways, calculate transition state energies, and predict the regioselectivity of reactions. nih.gov For example, understanding the electronic effects of the dichloro- and nitro-substituents on the reactivity of the imidazo[1,2-a]pyridine ring system through DFT can guide the development of site-selective functionalization strategies. These computational insights, when validated by experimental results, will accelerate the discovery of novel and efficient chemical transformations.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Predictive Chemistry

Secondly, predictive ML models can be developed to forecast the properties of new compounds before they are synthesized. nih.gov This includes predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles, as well as bioactivity against various targets. nih.gov By screening virtual compounds in silico, researchers can prioritize the synthesis of the most promising candidates, saving significant time and resources. crimsonpublishers.com

Q & A

Q. What are the common synthetic routes for 2,7-Dichloro-3-nitroimidazo[1,2-a]pyridine?

  • Methodological Answer : The synthesis typically involves multistep functionalization of the imidazo[1,2-a]pyridine core. Key steps include:
  • Halogenation : Introduce chlorine at positions 2 and 7 using reagents like POCl₃ or N-chlorosuccinimide under controlled temperatures (40–60°C) .
  • Nitration : Selective nitration at the 3-position is achieved using HNO₃/H₂SO₄ or acetyl nitrate. Temperature control (0–5°C) minimizes byproducts .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .

Q. How is the structural identity of this compound confirmed?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:
  • NMR Spectroscopy : ¹H and ¹³C NMR identify substituent positions (e.g., nitro group deshields adjacent protons) .
  • Mass Spectrometry : HRMS (ESI) confirms molecular weight (e.g., [M+H]⁺ peak at m/z 286.97 for C₇H₄Cl₂N₃O₂) .
  • IR Spectroscopy : Nitro group vibrations appear at ~1520 cm⁻¹ and ~1350 cm⁻¹ .

Q. What are the stability considerations for handling this compound?

  • Methodological Answer :
  • Thermal Stability : Perform TGA/DSC to assess decomposition temperatures (typically >150°C for nitroimidazoles) .
  • Light Sensitivity : Store in amber vials at –20°C to prevent photodegradation .
  • Hydrolytic Stability : Test in buffered solutions (pH 3–9) to determine susceptibility to hydrolysis .

Advanced Research Questions

Q. How can reaction conditions be optimized for selective nitration at the 3-position?

  • Methodological Answer :
  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to direct nitration regioselectivity .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 16) to predict transition-state energies and favor the 3-nitro isomer .
  • In Situ Monitoring : Employ HPLC or LC-MS to track reaction progress and adjust reagent stoichiometry dynamically .

Q. What strategies resolve contradictions in reported biological activity data?

  • Methodological Answer :
  • Assay Reproducibility : Validate results across multiple cell lines (e.g., HeLa vs. MCF-7) and include positive controls (e.g., doxorubicin for cytotoxicity) .
  • Metabolite Profiling : Use LC-MS/MS to identify degradation products or active metabolites that may influence activity .
  • Dose-Response Analysis : Generate IC₅₀ curves in triplicate to account for variability .

Q. How can structure-activity relationships (SAR) guide derivative design?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with electron-withdrawing (e.g., CF₃) or donating (e.g., OMe) groups at positions 2, 7, or 3 to modulate electronic effects .
  • Pharmacophore Mapping : Use Schrödinger’s Phase to identify critical interaction sites (e.g., nitro group for ROS generation in antiparasitic activity) .
  • In Vivo Validation : Test top candidates in murine models for bioavailability and toxicity .

Q. What computational methods predict reactivity and biological targets?

  • Methodological Answer :
  • Docking Simulations : AutoDock Vina or Glide predicts binding affinities to targets like cytochrome P450 or DNA topoisomerase .
  • ADMET Prediction : SwissADME estimates pharmacokinetic properties (e.g., logP = 2.1, suggesting moderate blood-brain barrier penetration) .
  • Reaction Pathway Analysis : IRC (Intrinsic Reaction Coordinate) calculations in Gaussian 16 map energy barriers for nitration or substitution .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.